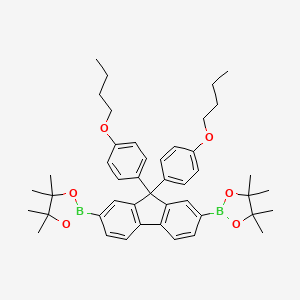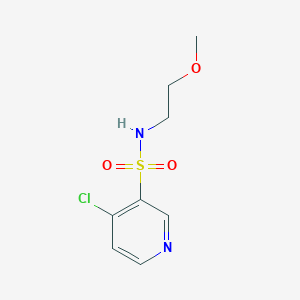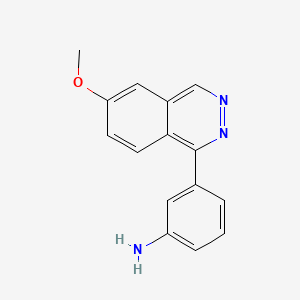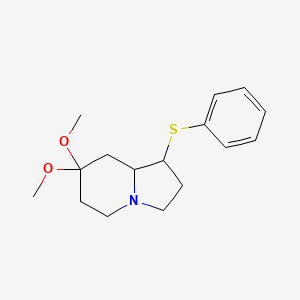![molecular formula C6H9N3O2 B12921403 5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one CAS No. 88100-21-4](/img/structure/B12921403.png)
5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the imidazole family. Imidazoles are significant due to their presence in various biologically active molecules and their wide range of applications in medicinal chemistry, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazoles often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of N-heterocyclic carbenes as catalysts has become commonplace in modern organic synthesis, facilitating the efficient production of substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the imidazole ring.
Common Reagents and Conditions
Oxidation: TBHP is often used as an oxidant in the presence of N-heterocyclic carbenes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles can be used, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce N-ethyl-5-hydroxy-1H-imidazole derivatives .
Scientific Research Applications
N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions in enzymes and altering their activity . This interaction can inhibit enzyme function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis.
Purines: Contain an imidazole ring and are essential components of nucleic acids.
Imidazole-4-acetaldehyde: An intermediate in the biosynthesis of histidine.
Uniqueness
N-ETHYL-5-HYDROXY-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88100-21-4 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-ethyl-4-hydroxy-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-2-7-5(10)4-6(11)9-3-8-4/h3,11H,2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
RCPSOMPLBLVNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N=CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)
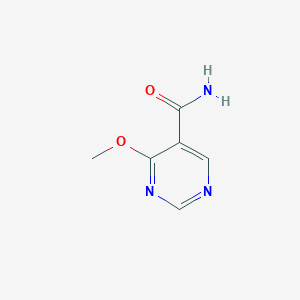

![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
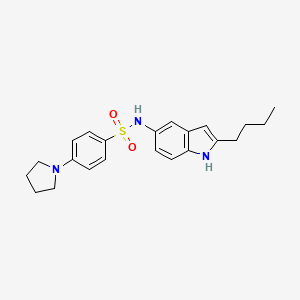
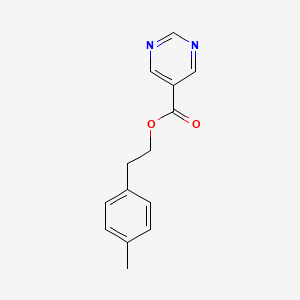
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)
